Cas no 85771-08-0 (2-(butylamino)propan-1-ol)

2-(butylamino)propan-1-ol structure
2-(butylamino)propan-1-ol structure
Product name:2-(butylamino)propan-1-ol
CAS No:85771-08-0
MF:C7H17NO
MW:131.21598
CID:1841156
PubChem ID:174510

2-(butylamino)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(butylamino)propan-1-ol
    • 1-Propanol, 2-(butylamino)-
    • 2-(Butylamino)-1-propanol
    • DTXSID30875708
    • 85771-08-0
    • PROPANOL,2-BUTYLAMINO
    • SCHEMBL2450671
    • Inchi: InChI=1S/C7H17NO/c1-3-4-5-8-7(2)6-9/h7-9H,3-6H2,1-2H3
    • InChI Key: PGUQLWBFYNLYAB-UHFFFAOYSA-N
    • SMILES: CCCCNC(C)CO

Computed Properties

  • Exact Mass: 131.131014166g/mol
  • Monoisotopic Mass: 131.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 56.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.3Ų

2-(butylamino)propan-1-ol Related Literature

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